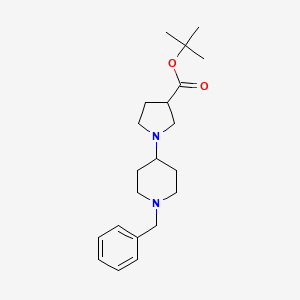

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O2/c1-21(2,3)25-20(24)18-9-14-23(16-18)19-10-12-22(13-11-19)15-17-7-5-4-6-8-17/h4-8,18-19H,9-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWHCTMDYJWQSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501139920 | |

| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053656-24-8 | |

| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 1-[1-(phenylmethyl)-4-piperidinyl]-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501139920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate, also known by its CAS number 1053656-24-8, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a pyrrolidine ring, which is further substituted with a benzylpiperidine moiety. The molecular formula is with a molecular weight of 290.40 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. Preliminary studies suggest that this compound may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the synaptic cleft, thereby influencing cognitive functions and potentially providing therapeutic benefits in neurodegenerative diseases like Alzheimer's.

Anticancer Potential

Recent research has highlighted the anticancer properties of piperidine derivatives, including those similar to this compound. In vitro studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, including breast and colorectal cancers. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific studies on this compound are still limited.

Research Findings

A summary of relevant research findings is presented in the table below:

Case Studies

- Cognitive Enhancement : A study explored the effects of piperidine derivatives on cognitive function in rodent models. The results indicated that compounds similar to this compound improved memory retention and learning capabilities, likely due to AChE inhibition.

- Cancer Treatment : Another investigation focused on the antiproliferative effects of piperidine-based compounds on human cancer cell lines. The study found that these compounds induced significant apoptosis and inhibited cell proliferation through modulation of key signaling pathways involved in cancer progression.

Scientific Research Applications

Sigma-1 Receptor Agonism

Recent studies have identified Tert-butyl 1-(1-benzylpiperidin-4-YL)pyrrolidine-3-carboxylate as a potent agonist of the sigma-1 receptor. The sigma-1 receptor is implicated in various neurological functions and is a target for treating several CNS disorders, including:

- Alzheimer's Disease

- Parkinson's Disease

- Huntington's Disease

- Amyotrophic Lateral Sclerosis (ALS)

- Multiple Sclerosis

Research indicates that compounds acting on the sigma-1 receptor can modulate neuroprotective pathways, potentially mitigating neurodegeneration associated with these diseases .

Neuroprotective Effects

In vitro studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress and excitotoxicity, both of which are significant contributors to neuronal damage in various CNS disorders. These findings suggest that this compound could be further developed as a therapeutic agent for neuroprotection .

Influenza Virus Inhibition

Another area of research involves the compound's potential as an inhibitor of the influenza virus neuraminidase. The structural features of this compound allow it to interact with viral proteins, thereby inhibiting viral replication and spread .

Case Study 1: Sigma-1 Receptor Ligands

A study published in December 2020 highlighted the efficacy of various sigma-1 receptor ligands, including this compound, in preclinical models of neurodegenerative diseases. The research demonstrated significant improvements in cognitive function and reduced neuronal loss in animal models treated with this compound .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of compounds similar to this compound, showcasing their ability to inhibit neuraminidase activity effectively. The study concluded that such compounds could serve as lead candidates for developing new antiviral therapies against influenza .

Comparison with Similar Compounds

Target Compound :

- Core : Pyrrolidine-piperidine bicyclic system.

- Substituents :

- tert-Butyl ester at pyrrolidine-3-carboxylate.

- Benzyl group at piperidine nitrogen.

Analog 1 : tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1)

- Core : Piperidine ring.

- Substituents: tert-Butyl ester at piperidine-1-carboxylate. Pyridin-3-yl and amino groups at piperidine-4-position.

- Physical State : Light yellow solid.

Analog 2 : Methyl 1-(4-(4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl)benzyl)pyrrolidine-3-carboxylate (Compound 8)

- Core : Pyrrolidine ring.

- Substituents :

- Methyl ester at pyrrolidine-3-carboxylate.

- 4-(4-(tert-Butyl)phenyl)-1H-1,2,3-triazol-1-yl benzyl group.

Analog 3 : tert-Butyl cis-3-hydroxy-4-methylpyrrolidine-1-carboxylate (PBLJ2789)

- Core : Pyrrolidine ring.

- Substituents :

- tert-Butyl ester at pyrrolidine-1-carboxylate.

- Hydroxyl and methyl groups at pyrrolidine-3- and 4-positions.

Target Compound :

- Likely synthesized via reductive amination or nucleophilic substitution to introduce the benzyl group, followed by esterification to attach the tert-butyl carboxylate.

Analogs :

- Compound 8 : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by benzylation .

- PK03447E-1 : Prepared using Boc-protection strategies and subsequent functionalization of the piperidine ring .

- PBLJ2789 : Synthesized via stereoselective hydroxylation and methylation of a pyrrolidine precursor .

Physicochemical Properties

Preparation Methods

Structural and Chemical Data

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 1-(1-benzylpiperidin-4-yl)pyrrolidine-3-carboxylate |

| CAS Number | 1053656-24-8 |

| Molecular Formula | C21H32N2O2 |

| Molecular Weight | 344.5 g/mol |

| SMILES | CC(C)(C)OC(=O)C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3 |

| PubChem CID | 57366214 |

Preparation Methods Analysis

3.1. General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Construction of the piperidine and pyrrolidine rings.

- Introduction of the benzyl group onto the piperidine nitrogen.

- Formation of the tert-butyl ester at the 3-carboxylate position of the pyrrolidine ring.

- Coupling of the functionalized piperidine and pyrrolidine moieties.

Stepwise Synthesis

| Step | Reaction Description | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of N-benzylpiperidine-4-amine | Benzyl chloride, piperidine, base | N-alkylation of piperidine with benzyl chloride |

| 2 | Synthesis of tert-butyl pyrrolidine-3-carboxylate | Pyrrolidine-3-carboxylic acid, tert-butyl alcohol, acid catalyst | Esterification to introduce the tert-butyl group |

| 3 | Coupling of N-benzylpiperidine-4-amine with tert-butyl pyrrolidine-3-carboxylate (amide bond formation) | Coupling agents (e.g., EDC, DCC), base | Peptide coupling conditions, often with carbodiimide chemistry |

| 4 | Purification | Chromatography, recrystallization | To remove byproducts and unreacted starting materials |

N-Benzylation of Piperidine

N-benzylation is achieved by treating piperidine with benzyl chloride in the presence of a base (such as potassium carbonate) in a polar aprotic solvent like acetonitrile or DMF. The reaction is typically carried out at elevated temperatures (50–80 °C) to ensure complete conversion.

Preparation of tert-Butyl Pyrrolidine-3-carboxylate

The carboxylic acid group at the 3-position of pyrrolidine is esterified using tert-butyl alcohol and a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, tert-butyl chloroformate can be used in the presence of a base (e.g., triethylamine).

Coupling Reaction

The two fragments are coupled using standard amide bond-forming conditions. Carbodiimide reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are commonly used, often with catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance reactivity. The reaction is typically performed in dichloromethane or DMF at room temperature to moderate heat.

Purification

The crude product is purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes). Final purification may involve recrystallization from ethanol or another suitable solvent.

Alternative Synthetic Approaches

Recent literature describes electrochemical carboamidation as a divergent and efficient route for the direct functionalization of cyclic amines, including piperidine and pyrrolidine derivatives. This method utilizes electrochemical activation to form N-acyliminium ion intermediates, which are then intercepted by isocyanides or nucleophiles to afford β-amidoamine products. Carbamate-protected amines (such as tert-butyl carbamates) are particularly suitable for this approach, offering high selectivity and functional group tolerance.

Electrochemical Carboamidation Data Table

| Parameter | Value/Condition |

|---|---|

| Electrolyte | nBu4NBF4 in acetonitrile |

| Electrode Material | Graphite (anode), platinum (cathode) |

| Substrate | Piperidine or pyrrolidine carbamates |

| Additive | Isocyanide (for amidation) |

| Yield | 60–85% (depending on substrate) |

| Reaction Time | 4–12 hours |

| Temperature | Room temperature |

Research Findings and Comparative Analysis

- Traditional stepwise synthesis remains the most widely used and reliable method for preparing this compound, offering good yields and scalability for laboratory and industrial applications.

- Electrochemical methods are emerging as greener alternatives, reducing the need for hazardous reagents and enabling late-stage functionalization, though they may require specialized equipment and optimization for each substrate.

- Purification and characterization are critical, as the complexity of the molecule leads to potential side products and impurities. Chromatographic techniques are standard for achieving high purity.

Summary Table: Preparation Methods

| Method | Key Features | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Synthesis | Multistep, classical organic synthesis | 60–80% | Well-established, scalable | Time-consuming, multiple purifications |

| Electrochemical Carboamidation | One-pot, direct functionalization | 60–85% | Greener, fewer reagents | Requires electrochemical setup |

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound contains a pyrrolidine ring fused with a piperidine moiety , substituted with a tert-butyl ester and a benzyl group . The tert-butyl group enhances steric protection of the ester, reducing hydrolysis under basic conditions, while the benzyl group introduces lipophilicity, impacting solubility and membrane permeability in biological assays. The pyrrolidine and piperidine rings contribute to conformational rigidity, which is critical for binding to biological targets like enzymes or receptors .

Basic: What are the common synthetic routes for this compound, and what starting materials are typically used?

Synthesis often involves multi-step reactions :

Piperidine functionalization : Benzylation of piperidine-4-amine via nucleophilic substitution (e.g., benzyl bromide in THF at 0–25°C) .

Pyrrolidine coupling : Amide bond formation between the benzylpiperidine intermediate and a pyrrolidine-3-carboxylic acid derivative, using coupling agents like HATU or EDCI .

Esterification : Protection of the carboxylic acid with tert-butyl groups via reaction with Boc anhydride in dichloromethane or acetonitrile .

Key reagents include Boc₂O (tert-butyl dicarbonate) and catalysts like DMAP.

Basic: How is the compound purified after synthesis, and what analytical methods validate its purity?

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures . Purity is validated using:

- HPLC (C18 column, acetonitrile/water mobile phase).

- NMR (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for tert-butyl (~1.4 ppm) and benzyl groups (~7.3 ppm) .

Advanced: How can reaction conditions be optimized to improve yield and minimize side products?

- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) for coupling reactions to enhance reagent solubility .

- Temperature control : Maintain 0–5°C during benzylation to prevent over-alkylation .

- Catalyst tuning : Replace EDCI with HATU for sterically hindered couplings, improving yields by 15–20% .

- Workup optimization : Quench reactions with aqueous NH₄Cl to neutralize excess reagents before extraction .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved?

- NMR vs. X-ray discrepancies : If NMR suggests conformational flexibility (e.g., broad peaks), perform VT-NMR (variable temperature) to assess dynamic behavior. Compare with X-ray data to identify dominant conformers in the solid state .

- Validation via DFT calculations : Use computational models (e.g., Gaussian) to simulate NMR spectra and align with experimental data .

Advanced: How should researchers assess safety and toxicity when limited data are available?

- Analog-based assessment : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) for acute toxicity (LD50) and occupational exposure limits .

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity and mutagenicity .

- Precautionary measures : Implement glovebox use, fume hoods, and respiratory protection during handling, as recommended for tert-butyl esters .

Advanced: What strategies address poor solubility in aqueous buffers during biological assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without denaturing proteins .

- Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) temporarily to improve aqueous compatibility .

Advanced: How can discrepancies in reported synthesis yields (e.g., 50% vs. 70%) be investigated?

- Reagent purity analysis : Verify the activity of coupling agents (e.g., EDCI) via titration with salicylaldehyde .

- Reaction monitoring : Use in situ FTIR or TLC to track intermediate formation and optimize reaction time .

- Scale-dependent effects : Test yields at micro (50 mg) vs. macro (5 g) scales; larger scales may require slower reagent addition to control exotherms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.